N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core linked via a sulfanyl group to an acetamide moiety. The phenyl ring substituents (5-chloro and 2-methoxy groups) contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3S/c1-24-12-6-5-10(17)8-11(12)18-14(22)9-25-15-19-13-4-2-3-7-21(13)16(23)20-15/h2-8H,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVBKAHPTVRQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazine Derivatives
Starting Material : 2-Aminopyridine derivatives react with carbonyl reagents (e.g., triphosgene) to form triazine rings.
Reaction Conditions :
- Solvent : Ethanol/water mixture
- Temperature : Reflux at 80°C for 6–8 hours
- Catalyst : Hydrochloric acid (0.5 eq)
Mechanism :
- Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon.
- Dehydration to form the triazine ring.
- Thiolation via sulfur nucleophiles (e.g., thiourea) to introduce the sulfhydryl group.
Yield : 68–72% after recrystallization from ethanol.
Preparation of 2-Chloro-N-(5-Chloro-2-Methoxyphenyl)Acetamide
This intermediate is synthesized through acyl chloride chemistry:
Stepwise Acylation
- Base Activation : 5-Chloro-2-methoxyaniline (1.0 eq) is dissolved in dichloromethane with triethylamine (3.0 eq) at 20°C.
- Acylation : Chloroacetyl chloride (1.5 eq) is added dropwise, and the mixture is stirred for 12 hours.
- Workup : The organic layer is washed with water, dried over sodium sulfate, and concentrated.
- Purification : Flash chromatography (silica gel, hexane/ethyl acetate 3:1) yields the product as a white solid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 81% |
| Melting Point | 142–144°C |
| $$ ^1H $$ NMR (CDCl₃) | δ 8.93 (s, 1H, NH) |
| $$ ^{13}C $$ NMR (CDCl₃) | δ 163.71 (C=O) |
Thiol-Acetamide Coupling Reaction
The final step involves nucleophilic substitution between the thiolated pyridotriazine and chloroacetamide:
Optimized Coupling Protocol
Reagents :
- 4-Oxo-4H-pyrido[1,2-a]triazin-2-thiol (1.0 eq)
- 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide (1.1 eq)
- Base : Sodium hydride (1.2 eq) in anhydrous DMF
Procedure :
- The thiol is deprotonated with NaH in DMF at 0°C.
- Chloroacetamide is added, and the reaction is warmed to 25°C for 8 hours.
- Precipitation is induced with ice-cold water, followed by filtration and drying.
Critical Parameters :
- Solvent : DMF enhances nucleophilicity of the thiolate.
- Temperature : Below 30°C minimizes side reactions.
- Stoichiometry : Excess chloroacetamide ensures complete conversion.
Yield : 74–78% after recrystallization from acetone/water.
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications for safety and efficiency:
Process Intensification
Purification Strategies
| Step | Method | Purity Achieved |
|---|---|---|
| Crystallization | Acetone/water (3:1) | 99.2% |
| Chromatography | Silica gel (gradient) | 99.8% |
Analytical Characterization
Spectroscopic Confirmation :
- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-S bond).
- HRMS (ESI+) : m/z calculated for C₁₆H₁₃Cl₂N₃O₃S [M+H]⁺: 412.0094; found: 412.0096.
Thermal Stability :
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Thiol Oxidation | Nitrogen atmosphere |
| Low Coupling Yield | Phase-transfer catalysts |
| Isomer Formation | Gradient chromatography |
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the sulfanyl group to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would depend on the specific transformation desired, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The compound's structure can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide insights into its molecular configuration and purity.
Recent studies have highlighted the compound's significant biological activities:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, cytotoxicity assays indicated that it can induce apoptosis in cancer cells by affecting mitochondrial membrane potential and activating caspases .
- Specific IC50 values have been reported for its activity against cell lines such as HCT-116 and HeLa, indicating its potential as an anticancer agent.
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Potential Therapeutic Applications
Given its diverse biological activities, this compound could have several therapeutic applications:
- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells and inhibit tumor growth, further development could lead to new cancer treatments.
- Anti-inflammatory Drugs : As a potential 5-lipoxygenase inhibitor, it may serve as a basis for developing new anti-inflammatory medications.
- Antimicrobial Agents : Its effectiveness against various pathogens suggests potential use in treating infections caused by resistant strains.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds with similar structures:
| Compound Name | Activity Type | Target Cell Lines | IC50 (µM) |
|---|---|---|---|
| Compound A | Anticancer | HCT-116 | 36 |
| Compound B | Antimicrobial | Mycobacterial strains | Not specified |
| Compound C | Anti-inflammatory | In vitro models | Not specified |
These findings indicate the broader applicability of compounds within this chemical class.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C16H13ClN4O3S
- Molecular Weight : 376.8174 g/mol
- CAS Number : 896333-50-9
- SMILES Notation : COc1ccc(cc1NC(=O)CSc1nc(=O)n2c(n1)cccc2)Cl
This structure includes a chloro-substituted methoxyphenyl group linked to a pyrido-triazinyl sulfanyl moiety, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways:
- Inhibition of Myeloperoxidase (MPO) : Research indicates that this compound acts as an inhibitor of myeloperoxidase, an enzyme implicated in inflammatory responses and autoimmune disorders. The inhibition occurs through a time-dependent mechanism that is covalent and irreversible, suggesting strong binding affinity to MPO .
- Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent. It was identified through drug screening on multicellular spheroids, demonstrating significant cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, although comprehensive data on its spectrum of activity is still limited .
Inhibition Studies
A notable study evaluated the efficacy of this compound as an MPO inhibitor. The lead compound demonstrated robust inhibition of MPO activity in lipopolysaccharide-stimulated human whole blood and showed significant effects in cynomolgus monkeys following oral administration .
Anticancer Efficacy
In the context of cancer research, this compound was part of a drug library screening that led to the identification of novel anticancer agents. Its ability to induce apoptosis in cancer cells was highlighted as a mechanism contributing to its therapeutic potential .
Summary of Biological Activities
Future Directions
Further research is warranted to fully elucidate the biological mechanisms and therapeutic applications of this compound. Potential areas include:
- Clinical Trials : Advancement into clinical trials to assess safety and efficacy in humans.
- Expanded Antimicrobial Testing : Comprehensive studies to evaluate its activity against a broader range of pathogens.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound could provide insights into its diverse biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A key structural analogue is 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide (hereafter referred to as Compound A), described in . The table below highlights critical differences:
Research Findings and Implications
Structural Analysis
The use of SHELXL for refining crystal structures ensures high precision in bond length and angle measurements, critical for understanding structure-activity relationships (SAR) . For example, the sulfanyl linkage’s conformation (e.g., gauche vs. anti) could influence molecular recognition in biological targets.
Pharmacological Potential
- The pyridotriazinone core’s rigidity may improve target binding affinity compared to triazole-based analogues.
Gaps in Knowledge
- No in vitro or in vivo data are available for the target compound.
- Comparative studies on metabolic stability, toxicity, and selectivity against related compounds are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
